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Compound of Interest

3,4-Difluoro U-49900
Compound Name:
hydrochloride

Cat. No.: B15623435

Molecular Structure and Physicochemical
Properties

3,4-Difluoro U-49900 hydrochloride is a synthetic opioid classified as a utopioid.[1] Itis a
derivative of U-49900, where the two chlorine atoms on the benzene ring are replaced by
fluorine atoms. U-49900 itself is the diethyl analogue of U-47700.[2] This compound is primarily
available as an analytical reference standard for research and forensic applications.[1][3]

The key physicochemical properties of 3,4-Difluoro U-49900 hydrochloride are summarized
in the table below.
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Property Value Reference

trans-3,4-difluoro-N-(2-
diethylamino)cyclohexyl)-N-

Formal Name ( Y ).y ¥ [1]
methylbenzamide,

monohydrochloride

CAS Number 2743078-88-6 [1]
Molecular Formula C1sH26F2N20 ¢ HCI [1]
Formula Weight 360.9 g/mol [1]
Purity >98% [1]
Formulation A crystalline solid [1]

FC1=C(C=CC(C(N(C)
SMILES String [C@@H]2CCCCIC@H]2N(CC  [1]
)CC)=0)=C1)F.Cl

XFVNCUJIRSXGAS-
InChl Key [1]
GBNZRNLASA-N

Pharmacological Data

As of this writing, specific quantitative pharmacological data, such as receptor binding affinity

(Ki) or functional potency (ECso), for 3,4-Difluoro U-49900 hydrochloride are not available in
the public domain. However, data from structurally related analogues, U-47700 and U-49900,

provide an expected pharmacological profile. These compounds are known agonists of the p-
opioid receptor (MOR).[2][4]
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Compound Receptor Assay Type Value Reference
o Radioligand
U-47700 p-opioid o 111 nM [5]
Binding (Ki)
- [*>S]-GTPyS
p-opioid 111 nM [4]
(ECso)
o Hot Plate 0.5 mg/kg (s.c.,
M-opioid ] [5]
Analgesia (EDso)  rats)
N-desmethyl-U- o Radioligand
p-opioid o 206 nM [5]
47700 Binding (Ki)
N,N-didesmethyl- o Radioligand
p-opioid o 4,080 nM [5]
U-47700 Binding (Ki)

Note: The substitution of chlorine with fluorine can significantly alter pharmacological activity;
therefore, these values should be considered indicative rather than predictive.

Experimental Protocols

Detailed methodologies are critical for the accurate characterization of novel compounds. The
following sections describe standard protocols for determining opioid receptor binding affinity
and in vitro metabolic stability.

Protocol: p-Opioid Receptor Competitive Binding Assay

This protocol outlines a representative method for determining the binding affinity (Ki) of a test
compound for the human p-opioid receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of 3,4-Difluoro U-49900 hydrochloride by
measuring its ability to compete with a selective radioligand for binding to the p-opioid receptor.

Materials:

o Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing
the recombinant human p-opioid receptor (MOR).
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» Radioligand: [3H]-DAMGO (a selective MOR agonist) at a concentration near its K.
e Test Compound: 3,4-Difluoro U-49900 hydrochloride, serially diluted.

» Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high
concentration (e.g., 10 uM).

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.

« Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3-
0.5% polyethyleneimine (PEI).

o Scintillation Counter and scintillation fluid.
Procedure:

e Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend them in ice-cold
assay buffer to a final protein concentration that yields adequate signal (e.g., 10-20 ug
protein per well). Homogenize briefly if necessary.

o Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
o Total Binding: Receptor membranes + [3H]-DAMGO + Assay Buffer.
o Non-specific Binding: Receptor membranes + [3H]-DAMGO + 10 uM Naloxone.

o Test Compound Competition: Receptor membranes + [3H]-DAMGO + serial dilutions of
3,4-Difluoro U-49900 hydrochloride.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient
duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

« Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber
filters using a cell harvester. This separates bound from unbound radioligand.

e Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer to remove

any remaining unbound radioligand.[6]
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Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and
measure radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific
Binding (CPM).

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of
the test compound concentration.

Determine ICso: Use non-linear regression analysis (sigmoidal dose-response curve) to
determine the ICso, which is the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand.

Calculate Ki: Convert the 1Cso value to the inhibition constant (Ki) using the Cheng-Prusoff
equation: Ki = ICso / (1 + [L])/Ks) Where [L] is the concentration of the radioligand and Ks is
the dissociation constant of the radioligand for the receptor.[7]

Protocol: In Vitro Metabolic Stability Assay

This protocol describes a method to assess the metabolic stability of a compound using human

liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.[8]

Objective: To determine the rate of metabolism of 3,4-Difluoro U-49900 hydrochloride when

incubated with human liver microsomes.

Materials:

Enzyme Source: Pooled Human Liver Microsomes (HLM).
Test Compound: 3,4-Difluoro U-49900 hydrochloride (e.g., at 1 uM).

Cofactor. NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and
glucose-6-phosphate dehydrogenase).

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
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e Reaction Termination Solution: Ice-cold acetonitrile, optionally containing an internal
standard.

e Instrumentation: LC-MS/MS for analysis.
Procedure:

e Pre-incubation: Prepare a master mix containing HLM and buffer. Pre-incubate at 37°C for 5-
10 minutes to equilibrate the temperature.

o Reaction Initiation: Add the test compound to the master mix and briefly vortex. Initiate the
metabolic reaction by adding the NADPH regenerating system. A parallel incubation without
the NADPH regenerating system serves as a negative control.

o Time-course Sampling: Aliquots are taken from the reaction mixture at several time points
(e.g0., 0, 5, 15, 30, 60 minutes).

o Reaction Termination: Immediately add each aliquot to a tube containing ice-cold acetonitrile
to stop the reaction and precipitate the microsomal proteins.

o Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein.
Transfer the supernatant for analysis.

o LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify
the remaining concentration of the parent compound at each time point.

Data Analysis:

o Calculate Percent Remaining: Determine the percentage of the parent compound remaining
at each time point relative to the 0-minute time point.

o Determine In Vitro Half-Life (t1/2): Plot the natural logarithm of the percent remaining versus
time. The slope of the linear portion of this plot corresponds to the elimination rate constant
(k). The half-life is calculated as: t1/2 = 0.693 / k

o Calculate Intrinsic Clearance (CLint): The intrinsic clearance can be calculated from the half-
life and the incubation conditions.
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Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and
experimental concepts relevant to 3,4-Difluoro U-49900 hydrochloride.

Canonical p-Opioid Receptor Signaling Pathway

As a presumed p-opioid receptor agonist, 3,4-Difluoro U-49900 would initiate a G-protein-
mediated signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

